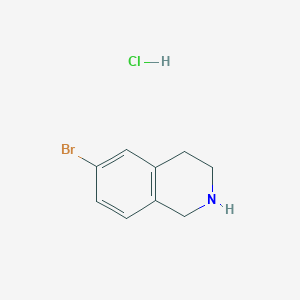

![molecular formula C9H7BrN2O2S B1291531 Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate CAS No. 171874-59-2](/img/structure/B1291531.png)

Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by the presence of a thiazole ring, a common motif in many biologically active molecules, and a bromine atom which can be a key functional group for further chemical transformations .

Synthesis Analysis

The synthesis of related thiazole derivatives often involves starting materials such as 2-aminothiazoles or their brominated analogs. For instance, ethyl 2-amino-thiazole-4-carboxylate can be synthesized from thiourea and ethyl bromopyruvate, followed by a diazotization reaction with DMSO and sodium nitrite at high temperatures to form ethyl 2-bromothiazole-4-carboxylate, which can then be converted to the corresponding carboxylic acid through saponification . Similar synthetic strategies are employed to create a variety of thiazole-based compounds with potential antitumor, antifilarial, and antibacterial activities .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often elucidated using X-ray diffraction (XRD), which provides detailed information about the crystal packing and hydrogen bonding patterns within the compounds. For example, the crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate shows molecules associating via hydrogen-bonded dimers, involving N-H...N and N-H...O interactions . Similarly, the molecular structure and supramolecular aspects of various thiazole adducts have been thoroughly analyzed, revealing a range of non-covalent interactions that stabilize the crystal structures .

Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, which is used to synthesize novel oxadiazole derivatives with antibacterial properties . The presence of a bromine atom in the thiazole ring makes these compounds suitable for further functionalization through nucleophilic substitution reactions, which can be utilized to create complex molecules with diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as melting points and solubility, are often determined experimentally and can provide insight into the compound's stability and potential applications. Vibrational spectroscopy, including IR and Raman, is used to characterize the vibrational modes of the molecules, which can be correlated with their molecular structure and reactivity . Additionally, computational methods like density functional theory (DFT) are employed to predict molecular properties, such as hyperpolarizability, which is indicative of a compound's potential as a non-linear optical material .

Applications De Recherche Scientifique

Synthesis and Biological Importance of 2-(Thio)ureabenzothiazoles

This review covers the chemical aspects of 2-(thio)ureabenzothiazoles (TBT and UBT), highlighting their importance in medicinal chemistry. Compounds like Frentizole, a UBT derivative used for treating rheumatoid arthritis and systemic lupus erythematosus, and Bentaluron and Bethabenthiazuron, commercial fungicides, exemplify the broad spectrum of biological activities of these compounds. The review includes synthetic methodologies and pharmacological activities, serving as a valuable resource for medicinal chemists (Rosales-Hernández et al., 2022).

Benzofused Thiazole Derivatives as Potential Therapeutic Agents

Research focused on benzofused thiazole derivatives, evaluated for in vitro antioxidant and anti-inflammatory activities, suggests that compounds like 3c, 3d, and 3e show significant potential. These findings indicate that benzofused thiazole derivatives could serve as templates for developing new anti-inflammatory and antioxidant agents (Raut et al., 2020).

A Review of Thiazole Derivatives' Therapeutic Applications

Thiazole compounds, due to their myriad biological activities including antiviral, anticancer, antibacterial, and anti-inflammatory properties, have been the focus of significant research. This review summarizes important patents from 2000-2017, focusing on the anti-infective and anticancer potential of thiazole-based compounds, providing valuable insights for the design of new biological agents (Sharma et al., 2019).

The Role of Knoevenagel Condensation Products in Anticancer Agent Development

Knoevenagel condensation, a key reaction in synthesizing α, β‐unsaturated ketones/carboxylic acids, has been instrumental in developing biologically active molecules. This review highlights the reaction's efficiency in generating compounds with significant anticancer activity, offering insights into functionalities and structural modifications that could inform future drug discovery efforts (Tokala et al., 2022).

Mécanisme D'action

Target of Action

Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate, a derivative of thiazole, is known to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs)

Mode of Action

Thiazole derivatives are known to interact with various targets, leading to their diverse biological activities . For instance, some thiazole derivatives have been found to exhibit significant antibacterial potential .

Biochemical Pathways

Thiazole derivatives are known to play roles in various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s action and stability in different environments.

Safety and Hazards

Orientations Futures

The future directions for the study of “Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate” and similar compounds involve further exploration of their therapeutic potential . These compounds could be considered as potential antagonists against target enzymes and could be used in the development of new drugs .

Analyse Biochimique

Biochemical Properties

Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase-1, which is involved in DNA repair processes . Additionally, it can bind to specific proteins, altering their conformation and function. The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can affect gene expression by binding to transcription factors and altering their activity . This, in turn, impacts cellular metabolism by regulating the expression of genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and proteins, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, this compound has been shown to inhibit the activity of poly (ADP-ribose) polymerase-1, leading to reduced DNA repair and increased cell death . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased DNA damage and reduced cell viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inhibiting microbial infections . At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . For example, this compound has been shown to inhibit the activity of enzymes involved in nucleotide metabolism, leading to changes in metabolite levels and metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving specific transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been shown to localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, this compound can be localized to the mitochondria, affecting mitochondrial function and cellular metabolism .

Propriétés

IUPAC Name |

methyl 2-amino-6-bromo-1,3-benzothiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c1-14-8(13)5-2-4(10)3-6-7(5)12-9(11)15-6/h2-3H,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSUAMFRUMAKQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Br)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1291465.png)